molecular formula C11H15BrClN B1528235 7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1797888-79-9

7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride

Cat. No. B1528235
CAS RN: 1797888-79-9
M. Wt: 276.6 g/mol
InChI Key: RSIKWTAXMLJQDP-UHFFFAOYSA-N
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Description

“7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride” is a chemical compound with the CAS Number: 1797888-79-9 . It has a molecular weight of 276.6 .


Molecular Structure Analysis

The molecular structure of “7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride” can be represented by the Inchi Code: 1S/C11H14BrN.ClH/c1-7-4-5-8(12)10-9(7)11(2,3)6-13-10;/h4-5,13H,6H2,1-3H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride” include a molecular weight of 276.6 . Unfortunately, other specific properties like boiling point, melting point, and solubility were not found in the sources.

Scientific Research Applications

Medicine: Anticancer Research

This compound has shown promise in the field of anticancer research. Indole derivatives, like this one, are known to play a significant role in cell biology and have been used as biologically active compounds for treating cancer cells . The presence of the bromo group and the indole core can be crucial for the interaction with biological targets, potentially leading to the development of new anticancer therapies.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition, given that indole derivatives have been identified with anticholinesterase activities . This application is particularly relevant for research into treatments for diseases like Alzheimer’s, where enzyme inhibition plays a key role.

Pharmacology: Development of Therapeutic Agents

Pharmacologically, “7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride” could be a precursor in synthesizing compounds with a wide range of therapeutic activities, including antiviral, anti-inflammatory, and antidepressant properties . Its structural features make it a valuable candidate for the synthesis of more complex pharmacologically active molecules.

Organic Synthesis: Building Block for Complex Molecules

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its indole core is a prevalent moiety in many natural products and synthetic drugs . The bromine atom in particular makes it a versatile intermediate for various organic transformations.

Materials Science: Synthesis of Functional Materials

While direct applications in materials science aren’t explicitly documented, the chemical structure of this compound suggests potential use in the synthesis of functional materials, such as organic semiconductors or photovoltaic materials. The indole ring system is often found in conductive polymers, which are key in these fields .

Analytical Chemistry: Standard for Calibration

Lastly, in analytical chemistry, “7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride” could be used as a standard for calibrating instruments like HPLC or LC-MS due to its well-defined structure and purity . It could help in the quantification and identification of similar compounds in complex mixtures.

Mechanism of Action

Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body .

    Target of Action

    Indole derivatives bind with high affinity to multiple receptors . .

    Mode of Action

    The mode of action of indole derivatives depends on their specific structure and the target they interact with

    Biochemical Pathways

    Indole derivatives can affect various biochemical pathways depending on their specific targets

    Pharmacokinetics

    The pharmacokinetic properties of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely

    Result of Action

    Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

    Action Environment

    The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors

properties

IUPAC Name

7-bromo-3,3,4-trimethyl-1,2-dihydroindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-7-4-5-8(12)10-9(7)11(2,3)6-13-10;/h4-5,13H,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIKWTAXMLJQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)NCC2(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride
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7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 3
7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 4
7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 5
7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 6
7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride

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